4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid
Overview
Description
4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chloro and methyl substituent on the phenyl ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-methylphenylboronic acid.
Coupling Reaction: The boronic acid undergoes a Suzuki coupling reaction with 3-methylbenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (80-100°C) for several hours.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 4-(2-methylphenyl)-3-methylbenzoic acid.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-(2-methylphenyl)-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methyl substituents on the phenyl ring influence its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or receptors involved in key biological processes, leading to its observed effects.
Comparison with Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A herbicide with similar structural features but different applications.
4-Chloro-2-methylphenylboronic acid: A precursor used in the synthesis of 4-(4-Chloro-2-methylphenyl)-3-methylbenzoic acid.
4-Chloro-2-methylphenyl isocyanate: A compound with similar substituents but different reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of chloro and methyl substituents on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(4-chloro-2-methylphenyl)-3-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-7-11(15(17)18)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZLOSJLCGJUON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690351 | |
Record name | 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261979-71-8 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-chloro-2,2′-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261979-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloro-2,2'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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